Map4K4-IN-3
Overview
Description
MAP4K4-IN-3 is a potent and selective inhibitor of the serine/threonine kinase MAP4K4, which is a member of the Ste20 protein kinase family. MAP4K4 plays a crucial role in various cellular processes, including cell proliferation, migration, and survival. The inhibition of MAP4K4 has been shown to have therapeutic potential in treating various diseases, including cancer, inflammation, and metabolic disorders .
Preparation Methods
The synthesis of MAP4K4-IN-3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically involves the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods may involve optimization of reaction conditions, purification processes, and scaling up the synthesis to produce the compound in large quantities .
Chemical Reactions Analysis
MAP4K4-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
MAP4K4-IN-3 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a tool compound to study the role of MAP4K4 in various cellular processes. In biology, it is used to investigate the signaling pathways regulated by MAP4K4 and its impact on cell behavior. In medicine, this compound is being explored as a potential therapeutic agent for treating cancer, inflammation, and metabolic disorders. In industry, it is used in the development of new drugs and therapeutic strategies targeting MAP4K4 .
Mechanism of Action
MAP4K4-IN-3 exerts its effects by selectively inhibiting the kinase activity of MAP4K4. This inhibition disrupts the signaling pathways regulated by MAP4K4, leading to alterations in cell proliferation, migration, and survival. The molecular targets of this compound include various downstream effectors involved in these pathways, such as the c-Jun N-terminal kinase (JNK) and the Hippo tumor suppressor pathway .
Comparison with Similar Compounds
MAP4K4-IN-3 is unique in its high selectivity and potency as an inhibitor of MAP4K4. Similar compounds include other MAP4K4 inhibitors, such as DMX-5804 and PF06260933, which also target MAP4K4 but may differ in their selectivity, potency, and pharmacokinetic properties. The uniqueness of this compound lies in its ability to effectively inhibit MAP4K4 with minimal off-target effects, making it a valuable tool for scientific research and therapeutic development .
Properties
IUPAC Name |
5-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5/c16-12-3-1-9(2-4-12)13-5-10(6-19-14(13)17)11-7-20-15(18)21-8-11/h1-8H,(H2,17,19)(H2,18,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQDIECZAQKQQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CC(=C2)C3=CN=C(N=C3)N)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401180132 | |
Record name | 2-Pyrimidinamine, 5-[6-amino-5-(4-chlorophenyl)-3-pyridinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401180132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1811510-58-3 | |
Record name | 2-Pyrimidinamine, 5-[6-amino-5-(4-chlorophenyl)-3-pyridinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1811510-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrimidinamine, 5-[6-amino-5-(4-chlorophenyl)-3-pyridinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401180132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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